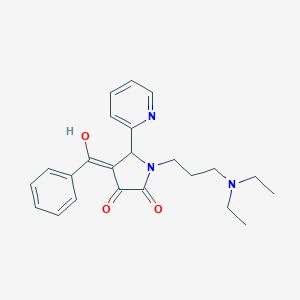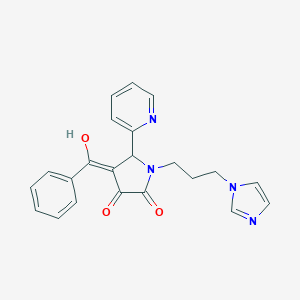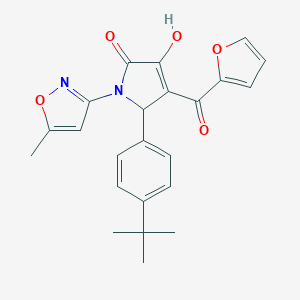
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-methylpropanamide is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is known for its unique structure and properties, which make it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-methylpropanamide is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, including gamma-aminobutyric acid (GABA) and glutamate.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-methylpropanamide has been found to exhibit several biochemical and physiological effects. It has been shown to reduce inflammation, alleviate pain, and suppress seizures in animal models. Additionally, it has been found to have a low toxicity profile, making it a potentially safe drug candidate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-methylpropanamide is its unique structure and properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its relatively complex synthesis method, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research on N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-methylpropanamide. One potential direction is the development of new drugs based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, more research is needed to optimize the synthesis method of this compound, making it more accessible for large-scale experiments.
Conclusion:
In conclusion, N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-methylpropanamide is a promising compound that has gained significant attention in the field of scientific research. Its unique structure and properties make it a potential candidate for the development of new drugs, and its anti-inflammatory, analgesic, and anticonvulsant properties make it a potential treatment for various diseases and conditions. Further research is needed to fully understand the potential of this compound and its future applications in the field of medicine.
Métodos De Síntesis
The synthesis of N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-methylpropanamide involves several steps, including the reaction of 4-chlorobenzyl chloride with 3-thiophene carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the intermediate with 2-methylpropionyl chloride to yield the desired compound.
Aplicaciones Científicas De Investigación
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-methylpropanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, making it a potential candidate for the treatment of various diseases and conditions.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3S/c1-11(2)15(18)17(14-7-8-21(19,20)10-14)9-12-3-5-13(16)6-4-12/h3-6,11,14H,7-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAAPAAXIYUDPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N(CC1=CC=C(C=C1)Cl)C2CCS(=O)(=O)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-methylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(3-imidazol-1-ylpropyl)-5-pyridin-2-ylpyrrolidine-2,3-dione](/img/structure/B384878.png)
![4-(1-benzofuran-2-ylcarbonyl)-1-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384881.png)
![(4E)-5-(4-tert-butylphenyl)-4-[(3,4-dimethoxyphenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B384883.png)




![(4E)-5-(4-tert-butylphenyl)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B384890.png)
![N-cyclohexyl-4-[(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanamide](/img/structure/B384891.png)
![(4E)-5-(4-tert-butylphenyl)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B384893.png)

